![molecular formula C8H13NO3 B047034 1-Acetyl-2-carboxypiperidine](/img/structure/B47034.png)
1-Acetyl-2-carboxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ACETYL-2-CARBOXYPIPERIDINE is an organic compound belonging to the class of n-acyl-l-alpha-amino acids. It has the chemical formula C8H13NO3 and is characterized by a piperidine ring substituted with acetyl and carboxyl groups
Vorbereitungsmethoden
The synthesis of 1-ACETYL-2-CARBOXYPIPERIDINE typically involves the reaction of acetyl chloride with piperidine to form N-acetyl-2-piperidinecarboxamide, which is then hydrolyzed to yield the target compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-ACETYL-2-CARBOXYPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetyl and carboxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
The exact mechanism of action of 1-ACETYL-2-CARBOXYPIPERIDINE is not fully understood. it is believed to interact with the central nervous system by inhibiting the activity of the GABA receptor, which regulates neuronal excitability. This interaction may contribute to its analgesic and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1-ACETYL-2-CARBOXYPIPERIDINE can be compared with other piperidine derivatives, such as:
1-Acetylpiperidine: Lacks the carboxyl group, which may affect its biological activity.
2-Carboxypiperidine: Lacks the acetyl group, leading to different chemical properties and applications.
N-Acylpiperidines: A broader class of compounds with varying acyl groups, each with unique properties and uses
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound may lead to new applications and insights into its mechanism of action.
Eigenschaften
Molekularformel |
C8H13NO3 |
---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
(2S)-1-acetylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
JACZWLDAHFCGCC-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N1CCCC[C@H]1C(=O)O |
SMILES |
CC(=O)N1CCCCC1C(=O)O |
Kanonische SMILES |
CC(=O)N1CCCCC1C(=O)O |
Synonyme |
2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.